molecular formula C22H28N6O2 B2427309 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione CAS No. 878430-40-1

3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2427309
CAS No.: 878430-40-1
M. Wt: 408.506
InChI Key: KFEKQIRJLZTQAT-UHFFFAOYSA-N
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Description

3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and phenylpropyl groups through nucleophilic substitution reactions. The final step involves the alkylation of the purine core to introduce the prop-2-enyl group. Common reagents used in these reactions include alkyl halides, piperazine derivatives, and phenylpropyl bromide, under conditions such as reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are often employed to ensure precise control over reaction conditions, minimizing by-products and maximizing purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to purine receptors or enzymes involved in purine metabolism. This interaction can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione: Lacks the methyl group at the 3-position.

    3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione: Lacks the prop-2-enyl group at the 7-position.

    3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-ethylpurine-2,6-dione: Has an ethyl group instead of a prop-2-enyl group at the 7-position.

Uniqueness

3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-enyl group at the 7-position and the methyl group at the 3-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-3-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-15-13-26(14-16-27)12-7-10-17-8-5-4-6-9-17/h3-6,8-9H,1,7,10-16H2,2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKQIRJLZTQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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